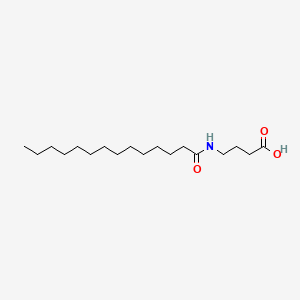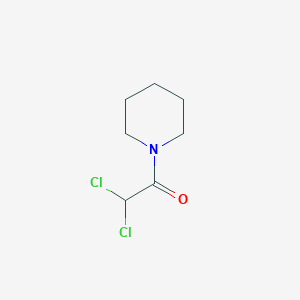![molecular formula C10H11N7O3S B13996137 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide CAS No. 83296-87-1](/img/structure/B13996137.png)
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide is a complex organic compound with the molecular formula C10H11N7O3S. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can yield disubstituted imidazoles under mild reaction conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action for 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide involves its interaction with specific molecular targets. One notable target is AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound can stimulate AMPK activity, leading to various downstream effects, including increased metabolic activity and altered muscle composition .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An analog of adenosine monophosphate that also stimulates AMPK activity.
Acadesine: A nucleoside form of AICAR used in cardiac cells to inhibit adenosine kinase and adenosine deaminase
Uniqueness
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide is unique due to its specific structural features and the presence of the sulfamoylphenyl group. This makes it particularly effective in certain biochemical pathways and offers distinct advantages in drug development and other applications.
Propriétés
Numéro CAS |
83296-87-1 |
|---|---|
Formule moléculaire |
C10H11N7O3S |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
4-amino-2-[(4-sulfamoylphenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H11N7O3S/c11-8-7(9(12)18)14-10(15-8)17-16-5-1-3-6(4-2-5)21(13,19)20/h1-4H,11H2,(H2,12,18)(H,14,15)(H2,13,19,20) |
Clé InChI |
KLQMBFCHZCFBJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)N)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)


![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)




![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)


![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
